2-Chloro-4,5-difluorophenylacetonitrile
Overview
Description
2-Chloro-4,5-difluorophenylacetonitrile is an organic compound with the molecular formula C8H4ClF2N. It is characterized by a phenyl ring substituted with chlorine and fluorine atoms, and a nitrile group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluorophenylacetonitrile typically involves the halogenation of phenylacetonitrile derivatives. One common method is the reaction of 4,5-difluorophenylacetonitrile with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation reactions. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,5-difluorophenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydroxyl substitution.
Major Products Formed:
Oxidation: 2-Chloro-4,5-difluorobenzoic acid or 2-Chloro-4,5-difluorophenone.
Reduction: 2-Chloro-4,5-difluorophenylamine.
Substitution: 2-Hydroxy-4,5-difluorophenylacetonitrile or 2-Methoxy-4,5-difluorophenylacetonitrile.
Scientific Research Applications
2-Chloro-4,5-difluorophenylacetonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties, including its role in drug discovery and development.
Industry: The compound is employed in the production of agrochemicals and advanced materials.
Mechanism of Action
2-Chloro-4,5-difluorophenylacetonitrile is structurally similar to other halogenated phenylacetonitriles, such as 2-Chloro-3,4-difluorophenylacetonitrile and 2-Bromo-4,5-difluorophenylacetonitrile. its unique combination of chlorine and fluorine atoms on the phenyl ring imparts distinct chemical and physical properties, making it particularly useful in specific applications.
Comparison with Similar Compounds
2-Chloro-3,4-difluorophenylacetonitrile
2-Bromo-4,5-difluorophenylacetonitrile
2-Chloro-4-fluorophenylacetonitrile
2-Bromo-3,4-difluorophenylacetonitrile
Properties
IUPAC Name |
2-(2-chloro-4,5-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDUVHDMGXUSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275192 | |
Record name | 2-Chloro-4,5-difluorobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874285-22-0 | |
Record name | 2-Chloro-4,5-difluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874285-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4,5-difluorobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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